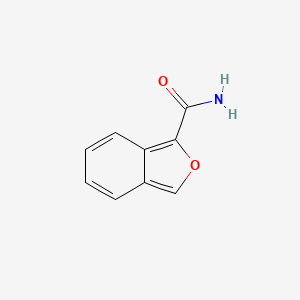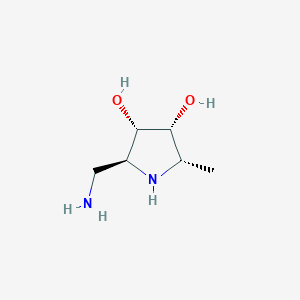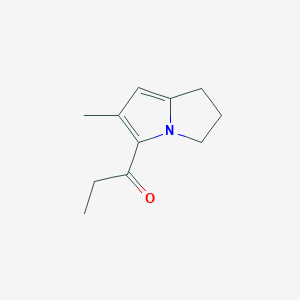
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring.
準備方法
The synthesis of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the pyrrolizine core. This involves the cyclization of appropriate precursors under controlled conditions.
Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization and subsequent functionalization of the molecule.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets:
類似化合物との比較
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione and 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid share structural similarities.
Uniqueness: The unique structural features of this compound, such as its specific functional groups and ring system, contribute to its distinct reactivity and applications
特性
CAS番号 |
97073-08-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-10(13)11-8(2)7-9-5-4-6-12(9)11/h7H,3-6H2,1-2H3 |
InChIキー |
GYZWTVCWHXRANZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C2N1CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




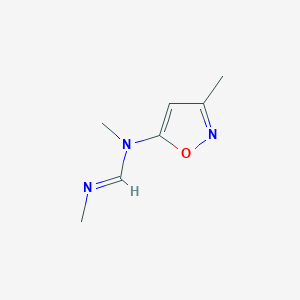

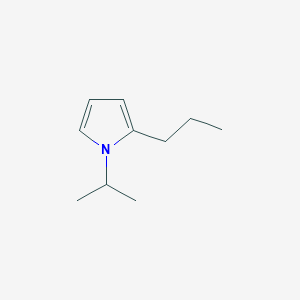
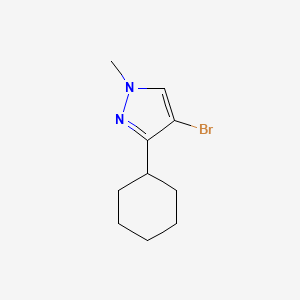
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
